REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH:15][CH3:16])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+].[CH2:19]=O>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([N:15]([CH3:19])[CH3:16])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4-(p-chlorophenyl)-4-methylaminocyclohexanone
|
Quantity
|
0.0201 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)NC
|
Name
|
ethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring to a total of 2.89 gm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which heating the solution
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice-bath
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CONCENTRATION
|
Details
|
when the solution is concentrated
|
Type
|
CUSTOM
|
Details
|
by removing most of the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
The concentrate is diluted with a mixture of 100 ml
|
Type
|
WASH
|
Details
|
the organic phase is washed successively with water
|
Type
|
CUSTOM
|
Details
|
The methylene chloride solvent is then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
TEMPERATURE
|
Details
|
heated at the reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |